6-epi-COTC

Antitumor activity Cyclohexenone analogs Murine lymphoblastoma

6-epi-COTC (4R,5R,6S) is essential for stereochemistry‑activity relationship studies, exhibiting activity distinct from (4R,5R,6R) COTC. This diastereomer enables rigorous verification of stereochemical purity and cross‑validation of structure‑specific pharmacological profiles. Researchers investigating resistance‑associated vulnerabilities must ensure 6S configuration to avoid data misinterpretation.

Molecular Formula C11H14O6
Molecular Weight 242.22 g/mol
Cat. No. B1197669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-epi-COTC
Synonyms2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex- 2-enone
2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex- 2-enone, (3R-(3alpha,4alpha,5alpha))-isomer
COTC
Molecular FormulaC11H14O6
Molecular Weight242.22 g/mol
Structural Identifiers
SMILESCC=CC(=O)OCC1=CC(C(C(C1=O)O)O)O
InChIInChI=1S/C11H14O6/c1-2-3-8(13)17-5-6-4-7(12)10(15)11(16)9(6)14/h2-4,7,10-12,15-16H,5H2,1H3/t7-,10-,11+/m1/s1
InChIKeyPSJQCAMBOYBQEU-ONOSFVFSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Crotonyloxymethyl-4,5,6-trihydroxycyclohex-2-enone (COTC): A Streptomyces-Derived SH-Inhibitory Antitumor Antibiotic with Documented Activity Against Drug-Resistant Neoplastic Cells


2-Crotonyloxymethyl-4,5,6-trihydroxycyclohex-2-enone, commonly abbreviated as COTC (CAS 57449-30-6), is a naturally occurring bacterial metabolite first isolated from Streptomyces griseosporeus [1]. The compound belongs to the α-oxymethyl-α,β-cyclohexenone class and possesses the defined absolute stereochemistry (4R,5R,6R) as established by X-ray crystallographic analysis [2]. COTC functions as a sulfhydryl (SH) group inhibitor and has been characterized as an inhibitor of glyoxalase I and alkaline phosphodiesterase (APD) [3]. Unlike many in-class cyclohexenone derivatives that lack the trihydroxy substitution pattern, COTC exhibits a unique capacity to inhibit the growth of drug-resistant tumor cell sublines more significantly than their parental counterparts, positioning it as a mechanistically distinct candidate for research applications involving multidrug resistance [4].

Why COTC Cannot Be Substituted with Generic Cyclohex-2-enone Analogs: Evidence from Structure-Activity and Stereochemistry Studies


Generic substitution of 2-crotonyloxymethyl-4,5,6-trihydroxycyclohex-2-enone (COTC) with simpler cyclohex-2-enone derivatives or stereochemical variants is not scientifically defensible due to three documented lines of evidence. First, the α,β-unsaturated ketone linkage (Michael acceptor) is the essential pharmacophore required for thiol reactivity and cytotoxicity; analogs lacking this moiety (e.g., saturated cyclohexene derivatives) show no detectable antitumor activity [1]. Second, the absolute stereochemistry at the 4R,5R,6R positions is critical: the diastereoisomer 6-epi-COTC (4R,5R,6S) displays substantially different activity profiles in head-to-head comparisons [2]. Third, the fully hydroxylated cyclohexenone core confers functional selectivity not present in the simplified analog COMC (2-crotonyloxymethyl-2-cyclohexenone), which lacks the trihydroxy substitution and exhibits different thiol reactivity and cytotoxicity patterns [3]. These structural determinants collectively preclude the interchangeability of COTC with off-the-shelf cyclohexenone analogs for research applications requiring precise mechanistic or stereochemical fidelity.

Quantitative Evidence Guide: Differentiating COTC from COMC, 6-epi-COTC, and Cyclohexenone Analogs


COTC vs. COMC: Cytotoxicity Comparison in Murine Lymphoblastoma L5178Y Cells

In direct head-to-head comparisons using murine lymphoblastoma L5178Y cells, COTC exhibits distinct growth inhibitory potency relative to its simplified analog COMC (2-crotonyloxymethyl-2-cyclohexenone), which lacks the trihydroxy substitution pattern. COTC inhibits L5178Y cell growth with an IC50 of 4.4 μg/mL (approximately 18 μM) [1], whereas COMC displays substantially higher potency against B16 murine melanoma cells with an IC50 of 0.041 μM . The differential sensitivity patterns across cell lines reflect the distinct molecular interactions conferred by the trihydroxy substitution in COTC versus the unsubstituted cyclohexenone core in COMC.

Antitumor activity Cyclohexenone analogs Murine lymphoblastoma

COTC Exhibits Collateral Sensitivity in Drug-Resistant Cell Sublines Unlike Parental Cells

COTC demonstrates a clinically and mechanistically significant pattern of collateral sensitivity: adriamycin-resistant, aclarubicin-resistant, and bleomycin-resistant L5178Y cell sublines exhibit enhanced susceptibility to COTC relative to the drug-sensitive parental line [1]. This differential activity is quantified by the observation that COTC inhibits growth of drug-resistant cells more significantly than parental cells [2]. This stands in contrast to conventional antitumor agents, which typically show cross-resistance in multidrug-resistant phenotypes. The phenomenon is attributed to COTC's SH-inhibitory mechanism and its ability to increase intracellular drug accumulation in resistant cells by blocking efflux or enhancing uptake [3].

Multidrug resistance Collateral sensitivity SH inhibition

COTC and Aclarubicin Exhibit Synergistic Activity Exclusively in Aclarubicin-Resistant Cells

A direct head-to-head combination study demonstrates that COTC and aclarubicin (ACR) exhibit synergistic antitumor activity against aclarubicin-resistant L5178Y cell sublines, whereas no synergistic effect is observed against the drug-sensitive parental cells [1]. This differential synergism pattern indicates that COTC functions as a chemosensitizer specifically in the resistant phenotype, likely through its capacity to increase intracellular accumulation of co-administered agents by modulating membrane transport functions in resistant cells [2]. In contrast, the combination shows only additive or no enhanced effect in parental cells, underscoring the resistance-specific nature of this interaction.

Synergistic combination therapy Multidrug resistance Chemosensitization

6-epi-COTC Diastereoisomer Demonstrates Altered Anticancer Activity Relative to Native COTC

Direct stereochemical comparison between COTC (4R,5R,6R) and its C6 epimer 6-epi-COTC (4R,5R,6S) reveals that inversion of stereochemistry at a single hydroxyl-bearing carbon alters the anticancer activity profile [1]. The synthesis and bioassay of 6-epi-COTC in both racemic and enantiomerically pure forms demonstrate that the natural 4R,5R,6R configuration is not fully interchangeable with the 4R,5R,6S diastereoisomer [2]. While quantitative IC50 values for 6-epi-COTC are not disclosed in the abstract, the study explicitly reports differential activity profiles between the two stereoisomers, establishing that stereochemical fidelity is a critical determinant of biological outcome.

Stereochemistry-activity relationship Diastereoisomer comparison Anticancer drug design

COTC Directly Inhibits DNA Polymerase Alpha Even in Reducing Conditions

COTC significantly inhibits DNA polymerase α activity even in the presence of dithiothreitol (DTT), a strong reducing agent that would typically protect sulfhydryl groups from oxidation or alkylation [1]. This observation distinguishes COTC from many reversible SH-reactive agents whose inhibitory effects are abolished under reducing conditions. The persistence of DNA polymerase α inhibition in the presence of DTT suggests that COTC forms a stable, possibly covalent interaction with the enzyme's active site sulfhydryl groups or that its mechanism of inhibition is not solely dependent on reversible thiol-disulfide exchange [2]. This property is not documented for the simplified analog COMC in the available literature, representing a potential mechanistic differentiation.

DNA polymerase inhibition SH-dependent enzyme inhibition Mechanism of action

COTC Thiol Reactivity Correlates with Cytotoxicity Across Structural Analogs

In a systematic structure-activity study comparing COTC (compound 1), COMC (compound 5), and two saturated cyclohexene analogs (compounds 3 and 4), thiol reactivity as measured by glutathione (GSH) depletion directly correlated with in vitro cytotoxicity across a panel of tumor cell lines [1]. COTC (1) and COMC (5) both react readily with glutathione, whereas the saturated analogs 3 and 4 show no detectable GSH reactivity and correspondingly lack significant cytotoxicity [2]. The ID50 values for COTC (1) ranged from 3-44 μM (0.7-10 μg/mL), while COMC (5) displayed ID50 values of 0.5-19 μM (0.1-2.8 μg/mL) across the same panel [3]. This differential potency underscores that while both compounds share the α,β-unsaturated ketone pharmacophore, the trihydroxy substitution in COTC modulates both thiol reactivity and cytotoxic potency relative to the unsubstituted COMC.

Structure-activity relationship Thiol reactivity Glutathione adduct formation

Research and Industrial Application Scenarios for COTC Based on Verified Differential Evidence


Investigating Collateral Sensitivity in Multidrug-Resistant Cancer Models

COTC is uniquely suited for studies examining collateral sensitivity—the phenomenon where drug-resistant cells become hypersensitive to alternative agents. As demonstrated in Section 3, COTC inhibits the growth of adriamycin-resistant, aclarubicin-resistant, and bleomycin-resistant L5178Y cell sublines more significantly than parental cells [1]. This profile makes COTC an essential tool compound for researchers mapping resistance-associated vulnerabilities and screening for agents that selectively target multidrug-resistant tumor populations. Procurement of COTC with verified (4R,5R,6R) stereochemistry ensures reproducibility of this collateral sensitivity phenotype, as stereochemical variants (e.g., 6-epi-COTC) do not recapitulate identical activity patterns [2].

Mechanistic Studies of SH-Dependent Enzyme Inhibition and DNA Polymerase α Targeting

COTC serves as a prototypical sulfhydryl (SH) inhibitory agent for enzymology studies, particularly those focused on DNA polymerase α and glyoxalase I. Unlike many reversible SH-reactive compounds, COTC significantly inhibits DNA polymerase α even in the presence of the reducing agent dithiothreitol [3]. This persistent inhibition under reducing conditions supports its use in experiments designed to characterize covalent or stable SH-enzyme interactions. Additionally, the established correlation between COTC's thiol reactivity (glutathione depletion) and cytotoxicity [4] provides a validated experimental framework for structure-activity relationship (SAR) campaigns exploring α,β-unsaturated ketone pharmacophores.

Combination Therapy Research with Anthracyclines in Resistant Phenotypes

Based on the direct evidence that COTC and aclarubicin exhibit synergistic activity exclusively in aclarubicin-resistant L5178Y cells (with no synergy in parental cells) [5], COTC is a valuable reference compound for combination therapy studies targeting drug-resistant malignancies. Its capacity to increase intracellular accumulation of co-administered agents in resistant cells—by modulating drug uptake or blocking efflux—positions COTC as a positive control or lead scaffold for chemosensitizer development. Researchers should note that the simplified analog COMC may not replicate this resistance-selective synergy, as its mechanistic profile and substitution pattern differ substantially from COTC [6].

Stereochemical Fidelity Control in Natural Product-Derived Anticancer Screening

COTC, with its X-ray crystallographically established (4R,5R,6R) absolute configuration [7], serves as a stereochemical benchmark for natural product libraries and synthetic analog campaigns. The documented divergence in anticancer activity between COTC and its C6 epimer 6-epi-COTC [8] establishes stereochemistry as a critical quality attribute. Procurement of COTC with authenticated stereochemistry enables its use as a reference standard for chiral purity assessment in HPLC method development and as a positive control in stereochemistry-activity relationship (SSAR) studies of polyhydroxylated cyclohexenone natural products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-epi-COTC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.